Cas no 1783721-72-1 (3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine)

3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine
- 1783721-72-1
- EN300-1937560
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- Inchi: 1S/C7H14F3NO/c1-6(2,3)12-4-5(11)7(8,9)10/h5H,4,11H2,1-3H3
- InChI Key: AAYQOXKDAVRNIQ-UHFFFAOYSA-N
- SMILES: FC(C(COC(C)(C)C)N)(F)F
Computed Properties
- Exact Mass: 185.10274856g/mol
- Monoisotopic Mass: 185.10274856g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 1.3
3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1937560-1.0g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine |
1783721-72-1 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1937560-0.05g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine |
1783721-72-1 | 0.05g |
$528.0 | 2023-09-17 | ||
Enamine | EN300-1937560-10g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine |
1783721-72-1 | 10g |
$2701.0 | 2023-09-17 | ||
Enamine | EN300-1937560-0.25g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine |
1783721-72-1 | 0.25g |
$579.0 | 2023-09-17 | ||
Enamine | EN300-1937560-10.0g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine |
1783721-72-1 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1937560-1g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine |
1783721-72-1 | 1g |
$628.0 | 2023-09-17 | ||
Enamine | EN300-1937560-2.5g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine |
1783721-72-1 | 2.5g |
$1230.0 | 2023-09-17 | ||
Enamine | EN300-1937560-0.5g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine |
1783721-72-1 | 0.5g |
$603.0 | 2023-09-17 | ||
Enamine | EN300-1937560-0.1g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine |
1783721-72-1 | 0.1g |
$553.0 | 2023-09-17 | ||
Enamine | EN300-1937560-5.0g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine |
1783721-72-1 | 5g |
$3687.0 | 2023-06-03 |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine Related Literature
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Additional information on 3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine
Professional Introduction to 3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine (CAS No. 1783721-72-1)
3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1783721-72-1, is characterized by its trifluoropropyl backbone and a tert-butoxy substituent, which contribute to its distinct chemical behavior and potential applications in drug development.
The molecular structure of 3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine consists of a primary amine group (-NH₂) attached to a trifluoropropyl chain, which is further modified by a tert-butoxy group (-O-C(CH₃)₃). The presence of fluorine atoms in the trifluoropropyl moiety introduces electron-withdrawing effects, enhancing the compound's reactivity and stability under various conditions. This makes it a valuable intermediate in synthetic chemistry, particularly in the preparation of more complex molecules.
The tert-butoxy group serves as a protective moiety for the amine functionality, preventing unwanted side reactions during synthetic processes. This protective effect is particularly useful in multi-step syntheses where selective functionalization is required. The combination of these structural features makes 3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine a versatile building block for pharmaceutical intermediates and fine chemicals.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced bioavailability and metabolic stability. The fluorine atoms in 3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine contribute to these properties by increasing the compound's lipophilicity and resistance to enzymatic degradation. These characteristics are particularly valuable in drug design, where improving pharmacokinetic profiles can lead to more effective therapeutic agents.
Recent research has highlighted the potential of 3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine as a key intermediate in the synthesis of novel bioactive molecules. For instance, studies have demonstrated its utility in the preparation of fluorinated amine derivatives that exhibit potent antimicrobial and anti-inflammatory properties. These derivatives have shown promise in preclinical studies as candidates for treating various infectious diseases and inflammatory conditions.
The synthesis of 3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine involves a series of well-defined chemical transformations that highlight its importance in organic synthesis. The process typically begins with the reaction of 2-chloro-1,1,1-trifluoroethane with ammonia or an amine source to form the corresponding trifluoroethylamine. Subsequent nucleophilic substitution reactions introduce the tert-butoxy group, yielding the final product. This synthetic route underscores the compound's role as a critical intermediate in the production of more complex fluorinated molecules.
The applications of 3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. In agrochemicals, fluorinated compounds are often used as key intermediates in the synthesis of pesticides and herbicides due to their improved stability and efficacy. The unique properties of this compound make it a valuable asset in developing next-generation agrochemical products that are both effective and environmentally friendly.
In materials science, the incorporation of fluorine atoms into organic molecules can lead to materials with enhanced thermal stability and chemical resistance. Research has shown that derivatives of 3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine can be used to create advanced polymers and coatings that exhibit superior performance under harsh conditions. These materials have potential applications in aerospace, automotive industries, and other sectors where high-performance materials are essential.
The future prospects for 3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine are promising as ongoing research continues to uncover new applications and synthetic strategies. Advances in computational chemistry and automation are expected to further streamline the synthesis of this compound and its derivatives, making them more accessible for industrial use. Additionally, collaborations between academia and industry are likely to drive innovation in drug discovery and material science applications.
In conclusion, 3-(tert-butoxy)-1,1,1-trifluoropropan-2-amine (CAS No. 1783721-72-1) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, while its fluorinated nature offers advantages in bioactivity and material properties. As research progresses,this compound will undoubtedly continue to play a crucial role in advancing chemical innovation.
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